molecular formula C24H28ClN3O3S B2837065 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride CAS No. 1185169-50-9

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride

Cat. No. B2837065
CAS RN: 1185169-50-9
M. Wt: 474.02
InChI Key: AQQCSIFLYGAOAI-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride” is a complex organic molecule. It contains a benzylpiperazine group, which is often found in pharmaceuticals and other biologically active compounds . The sulfonyl group is a common functional group in organic chemistry, known for its ability to form stable covalent bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylpiperazine group would likely contribute to the overall polarity of the molecule, while the naphthamide group could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Factors such as polarity, solubility, and stability could be influenced by the presence and positioning of the benzylpiperazine, sulfonyl, and naphthamide groups .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride: has been investigated for its potential as a carbonic anhydrase (CA) inhibitor. CAs are metalloenzymes that play essential roles in regulating pH, CO₂ homeostasis, and other physiological functions. Specifically:

Antimicrobial Activity

While not extensively explored, related compounds have shown promise as antimicrobial agents. For instance:

Crystal Structure

The crystal structure of a related compound, 2-(4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione , has been reported. It provides insights into the compound’s conformation and arrangement .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by benzylpiperazine derivatives . Potential areas of interest could include medicinal chemistry, where the compound could be investigated for therapeutic properties, or materials science, where its unique structure could lend itself to the development of new materials .

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c28-24(23-12-6-10-21-9-4-5-11-22(21)23)25-13-18-31(29,30)27-16-14-26(15-17-27)19-20-7-2-1-3-8-20;/h1-12H,13-19H2,(H,25,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCSIFLYGAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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